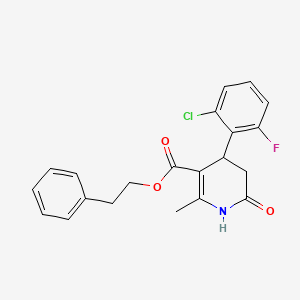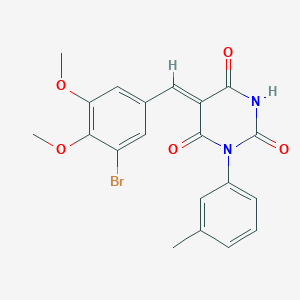![molecular formula C19H20FN5O2 B5030510 N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea](/img/structure/B5030510.png)
N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea, also known as BPU-1, is a small molecule inhibitor that targets the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that is involved in many cellular processes, including cell growth and proliferation, DNA repair, and apoptosis. CK2 is overexpressed in many cancers, making it an attractive target for cancer therapy. BPU-1 has been shown to have anticancer activity in preclinical studies, and is currently being investigated as a potential cancer therapy.
Wirkmechanismus
N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea targets the protein kinase CK2, which is overexpressed in many cancers. CK2 promotes cancer cell survival and proliferation by phosphorylating and activating a variety of proteins involved in cell growth and survival. N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea inhibits CK2 activity, leading to the inhibition of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea has been shown to have a variety of biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of CK2 substrates, including p53 and Akt, leading to the inhibition of downstream signaling pathways that promote cancer cell growth and survival. N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea also induces apoptosis in cancer cells, which is a process of programmed cell death that is important for the elimination of damaged or abnormal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea is that it has been extensively studied in preclinical models of cancer, and has been shown to have anticancer activity in a variety of cancer types. This makes it an attractive candidate for further development as a cancer therapy. However, one limitation of N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several future directions for research on N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea. One direction is to further investigate its mechanism of action and downstream signaling pathways in cancer cells. Another direction is to investigate its safety and efficacy in clinical trials, and to determine the optimal dosing and administration schedule. Additionally, N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea could be combined with other cancer therapies, such as chemotherapy or radiation therapy, to enhance its anticancer activity. Finally, N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea could be tested in combination with other targeted therapies that inhibit other signaling pathways involved in cancer cell growth and survival.
Synthesemethoden
The synthesis of N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea involves several steps, starting with the reaction of 3-fluoroaniline with 2-butyne-1,4-diol to form the corresponding amine. This amine is then reacted with 1-(4-chlorobutanoyl)piperidine to form the intermediate compound. The final step involves reacting the intermediate with N,N'-diisopropylcarbodiimide and 1H-pyrazole-5-carboxamidine to form N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea.
Wissenschaftliche Forschungsanwendungen
N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea has been extensively studied in preclinical models of cancer. It has been shown to have anticancer activity in a variety of cancer types, including breast, prostate, lung, and colon cancer. N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea inhibits the growth and proliferation of cancer cells, induces apoptosis, and sensitizes cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
1-[2-(1-but-2-ynoylpiperidin-4-yl)pyrazol-3-yl]-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-2-4-18(26)24-11-8-16(9-12-24)25-17(7-10-21-25)23-19(27)22-15-6-3-5-14(20)13-15/h3,5-7,10,13,16H,8-9,11-12H2,1H3,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODMEUCRDQIIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5030446.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5030452.png)

![4-amino-5-[(5-{2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)oxy]ethyl}-4-methyl-1,3-thiazol-3-ium-3-yl)methyl]-2-methylpyrimidin-1-ium dichloride](/img/structure/B5030465.png)
![6,7-dimethyl-2-{[5-(4-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5030489.png)
![ethyl 4-{[(5-hydroxy-3-pyridinyl)carbonyl]amino}butanoate hydrochloride](/img/structure/B5030491.png)
![4-(5-chloro-2-methylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5030493.png)

![2-chloro-N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5030505.png)
![3-(5-bromo-2-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5030507.png)
![3-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5030516.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5030523.png)
![(5-chloro-2-nitrophenyl)[2-(2-methoxyphenoxy)ethyl]amine](/img/structure/B5030530.png)